molecular formula C17H18INO2 B390007 N-(4-butoxyphenyl)-3-iodobenzamide

N-(4-butoxyphenyl)-3-iodobenzamide

Cat. No.: B390007
M. Wt: 395.23g/mol
InChI Key: SENGGKZKPKKGNA-UHFFFAOYSA-N
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Description

N-(4-Butoxyphenyl)-3-iodobenzamide is a benzamide derivative characterized by a 3-iodobenzoic acid core substituted with a 4-butoxyphenyl group via an amide linkage.

Properties

Molecular Formula

C17H18INO2

Molecular Weight

395.23g/mol

IUPAC Name

N-(4-butoxyphenyl)-3-iodobenzamide

InChI

InChI=1S/C17H18INO2/c1-2-3-11-21-16-9-7-15(8-10-16)19-17(20)13-5-4-6-14(18)12-13/h4-10,12H,2-3,11H2,1H3,(H,19,20)

InChI Key

SENGGKZKPKKGNA-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)I

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)I

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons
Compound Name Substituent on Phenyl Ring Key Structural Features Molecular Weight logP Reference
N-(4-Butoxyphenyl)-3-iodobenzamide 4-butoxyphenyl Electron-donating alkoxy group Not explicitly stated Estimated high (~3.5–4.0)
N-(3-Acetamidophenyl)-3-iodobenzamide 3-acetamidophenyl Polar acetamido group (-NHCOCH3) 380.18 3.337
N-(4-Cyanophenyl)-3-iodobenzamide 4-cyanophenyl Electron-withdrawing cyano group (-CN) 348.14 ~2.5–3.0 (estimated)
A3 (N-(3-(Acridin-9-ylamino)propyl)-3-iodobenzamide) Acridine-amino-propyl DNA-intercalating acridine moiety Not provided Not provided

Key Observations :

  • Lipophilicity: The butoxy group increases logP compared to the cyano or acetamido derivatives, suggesting superior membrane permeability but lower aqueous solubility .
Pharmacological and Functional Comparisons
  • DNA-Targeted Agents :

    • A3 () : When labeled with ¹²⁵I, A3 binds DNA via its acridine moiety, inducing 1–1.4 DNA double-strand breaks (DSB) per decay. This highlights the importance of intercalating groups for radiopharmaceutical efficacy .
    • This compound : Lacks an intercalating moiety, implying different therapeutic mechanisms (e.g., receptor binding rather than DNA damage).
  • Opioid Receptor Ligands (Inference from ): describes structurally complex opioid receptor ligands (e.g., compound 17) synthesized using 3-iodobenzamide intermediates.
Physicochemical Properties
  • Hydrogen Bonding: N-(3-Acetamidophenyl)-3-iodobenzamide () has two H-bond donors and four acceptors, enhancing solubility compared to the butoxyphenyl analog (one H-bond donor from the amide) .
  • Polar Surface Area (PSA) :
    • The acetamido derivative’s PSA (46.59 Ų) exceeds that of the butoxyphenyl compound (estimated ~35–40 Ų), further reducing its membrane permeability .

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